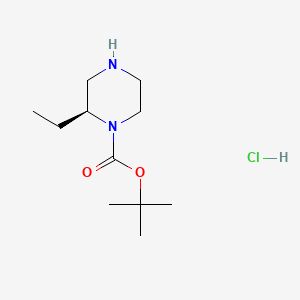

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

Vue d'ensemble

Description

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the piperazine ring or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can introduce various functional groups into the piperazine ring.

Applications De Recherche Scientifique

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research explores its potential as a building block for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine: The parent compound, widely used in medicinal chemistry.

1,4-Diazepane: A similar six-membered ring with two nitrogen atoms.

Morpholine: Another heterocyclic compound with a similar structure but different properties.

Uniqueness

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties

Activité Biologique

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H23ClN2O2

- Molar Mass : 236.77 g/mol

- CAS Number : 45072238

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the piperazine ring : The compound is synthesized through a multi-step process that involves the reaction of tert-butyl 2-ethylpiperazine with carboxylic acid derivatives.

- Hydrochloride salt formation : The final product is often converted to its hydrochloride salt to enhance solubility and stability.

This compound exhibits various biological activities, primarily through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound in various models:

- Anti-inflammatory Activity : In vivo studies demonstrated that this compound reduced levels of pro-inflammatory cytokines in mouse models stimulated with TLR7 agonists, indicating potential use in treating inflammatory diseases .

- Antitumor Effects : Preliminary in vitro tests suggest that the compound exhibits cytotoxic effects against specific cancer cell lines, although further studies are needed to elucidate its full therapeutic potential .

Data Table of Biological Activities

Study 1: Anti-inflammatory Effects

In a study involving mice treated with this compound, researchers measured cytokine levels post-TLR7 stimulation. The results indicated a significant reduction in IL-6 levels compared to controls, suggesting the compound's potential as an anti-inflammatory agent .

Study 2: Antitumor Activity

Research conducted on various cancer cell lines revealed that this compound exhibited cytotoxicity against P388 leukemia cells. The study highlighted the need for further investigation into its mechanism and efficacy in vivo .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-ethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFFBNCKEZSWAK-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662476 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222106-99-1 | |

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.